![molecular formula C12H13N3O2S2 B2488931 N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 333459-61-3](/img/structure/B2488931.png)

N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

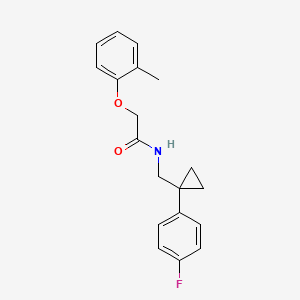

Thiadiazole derivatives, including compounds structurally related to N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide, are of significant interest in medicinal chemistry due to their diverse biological activities. The interest in these compounds arises from their pharmacophore hybridization approach, which is widely utilized for designing drug-like small molecules with potential anticancer properties (Yushyn et al., 2022).

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves a stepwise process starting from specific reagents, such as 5-amino-1,3,4-thiadiazole-2-thiol, through alkylation and acylation steps to achieve the target compounds. This approach has been applied to synthesize various thiadiazole derivatives with high yields, demonstrating the versatility and efficiency of thiadiazole chemistry (Yushyn et al., 2022).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by spectroscopic techniques such as 1H, 13C, 2D NMR, and LC-MS spectra. These methods confirm the structural integrity and purity of synthesized compounds, providing detailed insights into their molecular frameworks (Yushyn et al., 2022).

Chemical Reactions and Properties

Thiadiazole compounds engage in various chemical reactions, contributing to their broad applicability in synthetic and medicinal chemistry. These reactions include cyclization, alkylation, acylation, and condensation, which are pivotal in modifying their chemical structure to achieve desired properties and biological activities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure of thiadiazole derivatives are crucial for their application in drug design and development. These properties are often determined using X-ray crystallography, which provides detailed information on the compound's solid-state structure, facilitating the understanding of its stability and behavior in biological systems (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. These compounds exhibit a wide range of biological activities, such as anticancer, antimicrobial, and enzyme inhibition effects, attributed to their ability to interact with specific biological pathways and targets (Mohammadi-Farani et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Applications

N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide and its derivatives are primarily researched for their synthesis methods and molecular applications. One notable study involves the synthesis of a related molecule with thiadiazole and dichloroacetic acid moieties, highlighting a cost-effective approach for synthesizing drug-like small molecules with potential anticancer properties (Yushyn, Holota, & Lesyk, 2022).

Anticancer and Therapeutic Potential

Compounds with 1,3,4-thiadiazole structures are being explored for their anticancer and therapeutic potential. For instance, a zinc phthalocyanine derivative with a 1,3,4-thiadiazole structure demonstrated promising properties as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Pharmacological Evaluation

Another area of interest is the pharmacological evaluation of similar compounds. Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, a compound with a thiadiazole component, has been studied as a potent and selective inhibitor of kidney-type glutaminase, with potential applications in cancer treatment (Shukla et al., 2012).

Antimicrobial and Antiviral Activities

Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety has shown promising antimicrobial and antiviral activities, suggesting potential for these compounds in developing new antibacterial and antiviral agents (Tang et al., 2019).

Enzyme Inhibition

Several studies have examined the enzyme inhibition properties of related compounds, indicating potential applications in treating diseases linked to specific enzymatic pathways. For example, derivatives have shown activity against enzymes like acetylcholinesterase and lipoxygenase (Rehman et al., 2013).

Tuberculosis Treatment

Research into 1,3,4-thiadiazole derivatives has also extended to the treatment of tuberculosis. Some compounds in this class have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, making them candidates for new antituberculosis agents (Karabanovich et al., 2016).

Eigenschaften

IUPAC Name |

N-[5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S2/c1-8(16)13-11-14-15-12(19-11)18-7-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPLZCONAQDVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Acetamido-3,4-diacetyloxy-6-(4-butan-2-ylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488849.png)

![N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2488857.png)

![Ethyl 4-oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2488858.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2488860.png)

![1-[(2-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2488861.png)

![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)

![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)

![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2488871.png)